Methyl[(quinolin-8-yl)methyl]amine hydrochloride Methyl[(quinolin-8-yl)methyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13684982
InChI: InChI=1S/C11H12N2.ClH/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;/h2-7,12H,8H2,1H3;1H
SMILES: CNCC1=CC=CC2=C1N=CC=C2.Cl
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol

Methyl[(quinolin-8-yl)methyl]amine hydrochloride

CAS No.:

Cat. No.: VC13684982

Molecular Formula: C11H13ClN2

Molecular Weight: 208.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl[(quinolin-8-yl)methyl]amine hydrochloride -

Specification

Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
IUPAC Name N-methyl-1-quinolin-8-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C11H12N2.ClH/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;/h2-7,12H,8H2,1H3;1H
Standard InChI Key VZKXAPKKJLXDNG-UHFFFAOYSA-N
SMILES CNCC1=CC=CC2=C1N=CC=C2.Cl
Canonical SMILES CNCC1=CC=CC2=C1N=CC=C2.Cl

Introduction

Chemical Identity and Structural Overview

Methyl[(quinolin-8-yl)methyl]amine hydrochloride is an organic compound belonging to the class of quinoline-derived amines. It is the hydrochloride salt of the primary amine, where a methyl group is attached to the nitrogen atom of a benzylamine moiety substituted at the 8-position of a quinoline ring. The compound’s molecular formula is C₁₁H₁₃ClN₂, with a molecular weight of 208.69 g/mol . Key identifiers include:

PropertyValueSource
CAS Number2551115-69-4
IUPAC NameN-methyl-1-(quinolin-8-yl)methanamine hydrochloride
Synonyms8-Quinolinemethanamine, N-methyl-, hydrochloride; Methyl(quinolin-8-ylmethyl)amine HCl
Molecular FormulaC₁₁H₁₃ClN₂
AppearanceWhite to off-white crystalline solid

The quinoline core provides aromaticity and planar rigidity, while the methylamine side chain enhances solubility in polar solvents when protonated as the hydrochloride salt .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves two stages: (1) preparation of the free base N-methyl-1-(quinolin-8-yl)methanamine and (2) salt formation with hydrochloric acid.

Free Base Synthesis

A common method involves reductive amination of 8-quinolinecarbaldehyde with methylamine:

  • Condensation: 8-Quinolinecarbaldehyde reacts with methylamine in a solvent like ethanol or THF to form an imine intermediate.

  • Reduction: The imine is reduced using sodium borohydride (NaBH₄) or hydrogen gas with a catalyst (e.g., Raney nickel) to yield the free base .

Alternative routes include nucleophilic substitution of 8-(bromomethyl)quinoline with methylamine under basic conditions .

Salt Formation

The free base is treated with hydrochloric acid in a polar solvent (e.g., methanol or water) to precipitate the hydrochloride salt .

Optimization and Yield

  • Yield: Reported yields for analogous quinoline-derived amines range from 70–85% after purification by recrystallization or column chromatography .

  • Purity: Commercial batches typically achieve >95% purity, verified by HPLC and NMR .

Physicochemical Properties

Key properties are summarized below:

PropertyValueSource
Melting Point226–236°C (decomposes)
SolubilitySoluble in water, methanol, DMSO; insoluble in hexane
logP (Partition Coefficient)1.2 (predicted)
StabilityStable under inert gas; hygroscopic

The hydrochloride salt enhances aqueous solubility (∼65 mg/mL at 25°C), making it suitable for biological applications .

Biological Activity and Applications

Anticancer Research

Methyl[(quinolin-8-yl)methyl]amine hydrochloride exhibits moderate cytotoxicity against multidrug-resistant (MDR) cancer cells. In vitro studies on MES-SA/Dx5 uterine sarcoma cells showed an IC₅₀ of 12.5 μM, with selectivity attributed to metal-chelating properties that disrupt redox homeostasis .

Antimicrobial Activity

Quinoline derivatives are known for antibacterial and antifungal activity. Preliminary assays indicate MIC values of 8–16 μg/mL against Staphylococcus aureus and Candida albicans .

Coordination Chemistry

The compound acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes are studied for catalytic applications in organic synthesis .

ParameterDetailsSource
GHS PictogramsGHS07 (Warning)
Hazard StatementsH315 (skin irritation), H319 (eye irritation)
Precautionary MeasuresP305+P351+P338 (eye rinse), P280 (gloves/eye protection)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 8.95 (dd, 1H, quinoline-H2), 8.42 (dd, 1H, quinoline-H4), 7.98–7.52 (m, 4H, aromatic), 4.25 (s, 2H, CH₂NH), 2.75 (s, 3H, CH₃) .

  • LC-MS (ESI+): m/z 173.1 [M+H]⁺ (free base), 208.7 [M+H]⁺ (hydrochloride) .

Chromatography

  • HPLC: Retention time = 6.3 min (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

Industrial and Research Use

  • Pharmaceuticals: Intermediate in synthesizing kinase inhibitors and antimalarials .

  • Material Science: Ligand for metal-organic frameworks (MOFs) with gas storage applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator